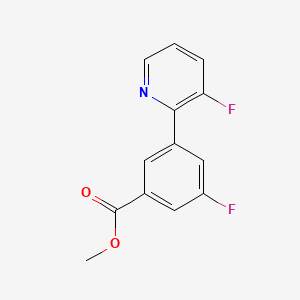

Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate

Description

Properties

IUPAC Name |

methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO2/c1-18-13(17)9-5-8(6-10(14)7-9)12-11(15)3-2-4-16-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKCIBLYZCJPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2=C(C=CC=N2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742933 | |

| Record name | Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365273-04-6 | |

| Record name | Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 3-Fluoro-5-(3-Fluoropyridin-2-yl)Benzoic Acid

The most straightforward method involves esterifying 3-fluoro-5-(3-fluoropyridin-2-yl)benzoic acid with methanol under acidic conditions.

Reaction Conditions:

-

Catalyst: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

-

Solvent: Excess methanol (serving as both reactant and solvent)

-

Temperature: Reflux (~65°C)

-

Time: 6–12 hours

The reaction follows a nucleophilic acyl substitution mechanism, where the acid’s carbonyl oxygen is protonated, enhancing electrophilicity for methanol attack. Post-reaction, the mixture is neutralized, and the ester is isolated via distillation or recrystallization.

Key Data:

| Parameter | Value |

|---|---|

| Yield (Lab Scale) | 70–85% |

| Purity (After Workup) | ≥95% (HPLC) |

| Byproduct | Water |

Suzuki-Miyaura Cross-Coupling

An alternative route employs the Suzuki-Miyaura reaction to couple a boronic acid derivative with a halogenated benzoate ester. This method is advantageous for introducing the pyridine moiety late in the synthesis.

Step 1: Synthesis of Methyl 3-Fluoro-5-Bromobenzoate

-

Bromination of methyl 3-fluorobenzoate using N-bromosuccinimide (NBS) under radical initiation.

Step 2: Cross-Coupling with 3-Fluoropyridin-2-ylboronic Acid

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂)

-

Ligand: Triphenylphosphine (PPh₃)

-

Base: Sodium carbonate (Na₂CO₃)

-

Solvent: Dimethoxyethane (DME)/Water (4:1)

-

Temperature: 80–90°C

Key Data:

| Parameter | Value |

|---|---|

| Coupling Yield | 60–75% |

| Turnover Frequency (TOF) | 15–20 h⁻¹ |

| Pd Leaching | <1 ppm |

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency, scalability, and minimal waste. The esterification route is preferred due to fewer steps and lower catalyst costs.

Process Optimization

Reactor Design:

-

Continuous-flow reactors enhance heat transfer and reduce reaction time.

-

Residence Time: 2–3 hours at 70°C.

Catalyst Recycling:

-

Sulfuric acid is neutralized with Ca(OH)₂, generating CaSO₄ (filterable byproduct).

-

Methanol is recovered via fractional distillation (≥98% purity).

Economic Metrics:

| Metric | Value |

|---|---|

| Production Cost (kg⁻¹) | $120–$150 |

| Annual Capacity | 10–50 metric tons |

| E-Factor (Waste) | 3.5–4.2 |

Comparative Analysis of Methods

| Parameter | Esterification | Suzuki Coupling |

|---|---|---|

| Steps | 1 | 2 |

| Catalyst Cost | Low (H₂SO₄) | High (Pd-based) |

| Yield | Higher (70–85%) | Moderate (60–75%) |

| Scalability | Excellent | Moderate |

| Purity | ≥95% | ≥90% |

Advanced Modifications and Derivatives

Fluorine Position Tuning

The fluorine atoms’ positions on the benzoate and pyridine rings can be adjusted using directed ortho-metalation (DoM) strategies. For example, lithiation of methyl 3-fluorobenzoate with LDA (lithium diisopropylamide) followed by quenching with electrophiles enables selective functionalization.

Prodrug Synthesis

The ester group serves as a prodrug motif, hydrolyzing in vivo to the active carboxylic acid. Alkaline hydrolysis (NaOH, H₂O/EtOH) yields 3-fluoro-5-(3-fluoropyridin-2-yl)benzoic acid, a potential kinase inhibitor intermediate.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoates and pyridine derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridine Carboxylates

The compound belongs to a class of methyl pyridine carboxylates with fluorine substitutions. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Key Observations :

- Fluorine vs. Chlorine/Trifluoromethyl Substitutions : While the target compound uses fluorine to modulate electronic effects, analogues like Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate employ bulkier substituents (Cl, CF₃), which may enhance steric hindrance or lipophilicity in drug design .

Physicochemical and Toxicological Comparisons

Research Findings and Gaps

- Synthetic Accessibility : The target compound is commercially available at 98% purity, but scalable synthesis protocols remain undocumented .

- Safety Data : Unlike well-studied alkyl benzoates (e.g., methyl benzoate), fluorinated derivatives lack comprehensive toxicological profiles, posing regulatory challenges .

- Structure-Activity Relationships (SAR) : Fluorine at the 3-position on pyridine may enhance binding affinity in kinase inhibitors, but comparative studies with chlorinated/trifluoromethyl analogues are needed .

Biological Activity

Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate is a compound of significant interest due to its unique structural features, including dual fluorine atoms and a pyridine moiety. These characteristics contribute to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula: C13H9F2NO2

- Molecular Weight: 249.21 g/mol

- CAS Number: 1365273-04-6

- Purity: ≥98% .

The biological activity of this compound can be attributed to its role as a boric acid ester intermediate. This compound is known to induce apoptosis in certain cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress. This mechanism is particularly relevant in cancer research, where compounds that can selectively induce cell death in malignant cells are highly sought after .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, with a notable effect on breast cancer cells. The compound's ability to disrupt critical signaling pathways, such as NF-κB, enhances its potential as an anticancer agent .

Case Study: In Vitro Growth Inhibition

A study evaluated the compound against a panel of 60 human cancer cell lines. The results demonstrated significant growth inhibition (GI50) across multiple types, particularly in breast and lung cancer cell lines. The compound was effective at concentrations as low as M, indicating its potency .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been assessed for antimicrobial activity. Preliminary studies suggest it possesses antibacterial and antifungal properties, making it a candidate for further exploration in treating infections caused by resistant strains .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Weight | 249.21 g/mol | Varies |

| Anticancer Activity | Yes | Varies; some similar compounds show lower activity |

| Antimicrobial Activity | Yes | Varies; many have limited spectrum |

| Mechanism | Induces apoptosis via ROS generation | Varies; some affect different pathways |

Q & A

Q. What are the recommended synthetic routes for Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with halogenated intermediates. A practical approach includes:

Coupling Reactions : Suzuki-Miyaura coupling between fluoropyridine boronic acids and halogenated benzoate esters under Pd catalysis. Optimize using anhydrous solvents (e.g., THF) and inert atmospheres (argon/nitrogen).

Esterification : Carboxylic acid intermediates (e.g., 3-fluoro-5-(3-fluoropyridin-2-yl)benzoic acid) are esterified using methanol and acid catalysts (H₂SO₄ or HCl).

Purification : Flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (from ethanol/water) ensures purity.

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Use stoichiometric excess (1.2–1.5 eq) of coupling partners to drive reactions to completion.

- Reference analogous syntheses of fluorinated benzoates for condition optimization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C/¹⁹F NMR :

- ¹H NMR : Expect aromatic proton signals at δ 7.5–8.5 ppm (pyridine ring) and δ 3.9 ppm (methyl ester).

- ¹⁹F NMR : Distinct peaks for aromatic fluorine atoms at δ -110 to -120 ppm.

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ ions matching the molecular weight (C₁₃H₈F₂NO₂: 267.07 g/mol).

- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) for purity assessment (>95%).

Q. What are the documented chemical reactivities of this compound under different experimental conditions?

Methodological Answer:

- Hydrolysis : The ester group hydrolyzes to carboxylic acid under basic conditions (LiOH/MeOH/H₂O, 60°C). Monitor via pH adjustment and IR (loss of ester C=O at ~1740 cm⁻¹).

- Nucleophilic Aromatic Substitution : Fluorine atoms on the pyridine ring may undergo substitution with amines or thiols in DMF at 100°C.

- Photostability : Conduct accelerated degradation studies under UV light (254 nm) to assess stability; use HPLC to quantify degradation products.

Q. Experimental Design :

- For hydrolysis, use a 1:1:1 ratio of LiOH/MeOH/H₂O at reflux.

- For substitution, employ 2 eq of nucleophile and monitor via ¹⁹F NMR for fluorine displacement .

Advanced Research Questions

Q. How can researchers design biological activity assays for this compound?

Methodological Answer:

- Receptor Binding Assays : Use fluorescence polarization or SPR to measure affinity for kinases or GPCRs.

- Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves.

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation in cancer cell lines (e.g., HeLa).

Q. Data Interpretation :

- Compare results to known fluorinated drugs (e.g., ciprofloxacin) for structure-activity insights .

Q. What computational approaches predict interaction mechanisms with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase). Prioritize poses with hydrogen bonds to fluorine atoms.

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential maps for nucleophilic attack sites.

- MD Simulations : Run 100 ns trajectories in GROMACS to evaluate binding stability in lipid bilayers.

Case Study :

Docking studies of analogous fluoropyridines showed π-π stacking with tyrosine residues and halogen bonding .

Q. How can contradictions in stability/reactivity data be resolved?

Methodological Answer:

- Controlled Degradation Studies : Expose the compound to varied pH (2–12), temperatures (4–80°C), and light conditions. Analyze degradation products via LC-MS.

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated stability data.

- Cross-Validation : Compare NMR (quantitative ¹⁹F) and HPLC results to rule out method-specific artifacts.

Example :

Discrepancies in ester hydrolysis rates may arise from trace metal impurities; use chelating agents (EDTA) in buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.